molecular formula C10H21N B1582429 N,N-Diethylcyclohexylamine CAS No. 91-65-6

N,N-Diethylcyclohexylamine

Cat. No. B1582429
CAS RN: 91-65-6
M. Wt: 155.28 g/mol
InChI Key: CIXSDMKDSYXUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethylcyclohexylamine is a chemical compound with the linear formula C6H11N(C2H5)2 . It has a molecular weight of 155.28 .


Synthesis Analysis

The synthesis of N,N-Diethylcyclohexylamine can be achieved from Sodium triacetoxyborohydride and Cyclohexylamine .


Molecular Structure Analysis

The molecular structure of N,N-Diethylcyclohexylamine is represented by the linear formula C6H11N(C2H5)2 . This indicates that the molecule consists of a cyclohexylamine core with two ethyl groups attached to the nitrogen atom .


Physical And Chemical Properties Analysis

N,N-Diethylcyclohexylamine has a refractive index of n20/D 1.4562 (lit.) and a boiling point of 194-195 °C (lit.) . The density of N,N-Diethylcyclohexylamine is 0.85 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Analytical Characterizations

N,N-Diethylcyclohexylamine and related arylcyclohexylamines have been studied for their synthesis and analytical characterizations. These compounds, including N-alkyl derivatives, have been analyzed using various techniques such as gas chromatography, high-performance liquid chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, ultraviolet diode array detection, and infrared spectroscopy. These studies are significant in forensic and legislative contexts, especially in identifying new psychoactive substances (Wallach et al., 2016).

Electrochemical Fluorination

Research has explored the electrochemical fluorination of N,N-diethylcyclohexylamine, resulting in F-amines and other compounds from incomplete fluorination and fragmentation reactions. This process has implications for the synthesis of fluorinated organic compounds, which are valuable in various chemical applications (Conte et al., 1986).

Genotoxicity Studies

The genotoxic potential of compounds related to N,N-diethylcyclohexylamine, such as N-Nitrosodicyclohexylamine, has been investigated. Studies using V79 Chinese hamster cells have demonstrated the genotoxic effects in the single cell gel assay and the sister chromatid exchange test. These findings are crucial for understanding the health hazards associated with the use of these compounds in various formulations (Gebel et al., 2001).

Polymerization Studies

In the field of polymer science, N,N-diethylcyclohexylamine has been utilized as an initiator for the polymerization of certain monomers. This application is vital in synthesizing polymers with specific properties and functionalities, demonstrating the compound's utility in materials science (Han et al., 2013).

Catalytic Applications

The compound has been used in catalytic processes, such as in the synthesis of amine-capped polyethylenes. This research highlights the versatility of N,N-diethylcyclohexylamine in catalysis, contributing to the development of novel materials and chemical processes (Amin & Marks, 2007).

Safety And Hazards

When handling N,N-Diethylcyclohexylamine, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. It is advised not to eat, drink or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. Exposure to dust, fume, gas, mist, vapors, or spray should be avoided. Use should be limited to outdoors or in a well-ventilated area .

properties

IUPAC Name

N,N-diethylcyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-3-11(4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXSDMKDSYXUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021799
Record name N,N-Diethylcyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclohexanamine, N,N-diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

N,N-Diethylcyclohexylamine

CAS RN

91-65-6
Record name N,N-Diethylcyclohexylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyldiethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diethylcyclohexylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5313
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanamine, N,N-diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Diethylcyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexyldiethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.898
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXYLDIETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTV19LFB58
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethylcyclohexylamine
Reactant of Route 2
Reactant of Route 2
N,N-Diethylcyclohexylamine
Reactant of Route 3
Reactant of Route 3
N,N-Diethylcyclohexylamine
Reactant of Route 4
Reactant of Route 4
N,N-Diethylcyclohexylamine
Reactant of Route 5
Reactant of Route 5
N,N-Diethylcyclohexylamine
Reactant of Route 6
Reactant of Route 6
N,N-Diethylcyclohexylamine

Citations

For This Compound
114
Citations
L Conte, C Fraccaro, M Napoli, M Mistrorigo - Journal of fluorine chemistry, 1986 - Elsevier
Electrochemical fluorination of N,N-diethylcyclohexylamine and N-ethyldicyclohexylamine gave the corresponding F-amines together with several other compounds arising from …
Number of citations: 11 www.sciencedirect.com
VK PRASAD - 1964 - search.proquest.com
PRASAD, Vadlamani Kali, 1934- THE SYNTHESIS OF SOME DIALKYL AMINOALCOHOLS AND SOME OF THEIR DISUBSTITUTED CARBAMATES AS POTENTIA Page 1 This …
Number of citations: 0 search.proquest.com
F Beck - Peptide Nucleic Acids: Methods and Protocols, 2002 - Springer
Originally the PNA oligomers were assembled on a Merrifield (methylbenzhydrylamine, MBHA)resin in a fritted vial, as shown in Fig.1 , using the Boc/Cbz strategy. Fmoc-chemistry was …
Number of citations: 7 link.springer.com
Y Su, Y Zou, X Qiao, J He - Journal of Radioanalytical and Nuclear …, 2021 - Springer
Several protonated amine-templated uranyl oxalate complex were designed and synthesized, and the structures and optical properties were investigated by different techniques. The …
Number of citations: 1 link.springer.com
L CONTE, M NAPOLI, C FRACCARO - Chimica oggi, 1988 - pascal-francis.inist.fr
Perfluoro-N,N-diethylcyclohexylamine: purification and characterization for use as possible candidate in blood substitutes formulation CNRS Inist Pascal-Francis CNRS Pascal and …
Number of citations: 2 pascal-francis.inist.fr
CW Kruse, RF Kleinschmidt - Journal of the American Chemical …, 1961 - ACS Publications
The reaction of acetylene with primary aliphatic amines in the presence of zinc and cadmium acetates has been shown to yield ethylidenimines, CH3CH= NR, instead of the N-…
Number of citations: 33 pubs.acs.org
AD Wilson, FF Stewart - Rsc Advances, 2014 - pubs.rsc.org
A series of tertiary amines have been screened for their function as switchable polarity solvents (SPS). The relative ratios of tertiary amine and carbonate species as well as maximum …
Number of citations: 72 pubs.rsc.org
K NAGASAWA, H HONDA, A OGAMO - … and Pharmaceutical Bulletin, 1975 - jstage.jst.go.jp
Studies on the reductive cleavage of sulfur-containing organophosphorus compounds with Raney Nickel» and itsapplicability-for analysis of organophosphorus pesticides were …
Number of citations: 8 www.jstage.jst.go.jp
JW Mitchell, MS Vratsanos, BF Hanley… - Journal of Chemical & …, 1999 - ACS Publications
Closed cup flash points have been measured at atmospheric pressure for 37 industrially important amines and amine solutions. The flash point measurements were made using either …
Number of citations: 27 pubs.acs.org
KL Paciorek, LC Mitchell… - Journal of Polymer Science, 1960 - Wiley Online Library
Solution studies of Kel‐F elastomer and Viton A with various amines have shown that dehydrohalogenation is the primary step in crosslinking and usually proceeds at temperatures …
Number of citations: 64 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.